![molecular formula C22H22ClN3O6S B2530575 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate CAS No. 851082-61-6](/img/structure/B2530575.png)
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate
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Overview
Description
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has shown potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
This compound has also been studied for its potential as an insecticide, as it has shown to have strong insecticidal activity against various insect species. Additionally, it has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes or pathways in cancer cells or insects. The exact target of this compound is still under investigation, but it is thought to interact with specific proteins or enzymes that are critical for cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In insects, it has been shown to disrupt the nervous system and cause paralysis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate in lab experiments is its high purity and specificity. This compound has been well-studied and synthesized through a reliable method, making it a reliable tool for research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for further research on 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate. One area of interest is its potential as an anti-cancer agent, where further studies can investigate its efficacy and safety in different cancer types and in combination with other drugs. Additionally, further studies can investigate its potential as an insecticide and fluorescent probe for metal ion detection.
Conclusion
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a compound with significant potential in various scientific research fields. Its reliable synthesis method, specificity, and potential applications make it a valuable tool for research. Further studies can investigate its potential as an anti-cancer agent, insecticide, and fluorescent probe for metal ion detection.
Synthesis Methods
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate involves the reaction of 5-chloro-2-nitrobenzoic acid with tert-butyl isocyanide in the presence of triethylamine. The resulting product is then reacted with tosyl chloride and sodium hydride to obtain the final compound. This synthesis method has been well-established and yields a high purity product.
properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S/c1-13-6-9-16(10-7-13)33(30,31)19-14(2)24-25(22(3,4)5)20(19)32-21(27)17-12-15(23)8-11-18(17)26(28)29/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXHBJGPWCAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate |
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